tert-butyl 4-(1H-indol-1-ylacetyl)piperazine-1-carboxylate
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Overview
Description
tert-Butyl 4-(1H-indol-1-ylacetyl)piperazine-1-carboxylate: is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their biological activities
Preparation Methods
The synthesis of tert-butyl 4-(1H-indol-1-ylacetyl)piperazine-1-carboxylate typically involves multiple steps, starting from commercially available materials. One common synthetic route includes the following steps :
Starting Material: The synthesis begins with commercially available 4-bromo-1H-indole.
Formylation: The Vilsmeier formylation of 4-bromo-1H-indole at the 3-position yields an intermediate compound.
Protection: The intermediate is then converted to its N-Boc derivative.
Reduction: The aldehyde group of the N-Boc derivative is reduced using sodium borohydride in methanol to obtain an alcohol.
Protection of Hydroxy Group: The hydroxy group is protected by treatment with tert-butyl(dimethyl)silyl chloride in methylene chloride in the presence of imidazole.
Formylation at 4-Position: Introduction of a formyl group into the 4-position using n-butyllithium as a base and dimethylformamide as an electrophile in anhydrous tetrahydrofuran at -78°C.
Introduction of Side Chain:
Chemical Reactions Analysis
tert-Butyl 4-(1H-indol-1-ylacetyl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others. Common reagents include halogens and nucleophiles.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Scientific Research Applications
tert-Butyl 4-(1H-indol-1-ylacetyl)piperazine-1-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound is used in the development of new drugs due to its potential biological activities, such as anticancer, anti-inflammatory, and antimicrobial properties.
Biological Studies: It is used in studies to understand the biological pathways and mechanisms of action of indole derivatives.
Chemical Synthesis: The compound serves as a building block in the synthesis of more complex molecules with potential therapeutic applications.
Mechanism of Action
The mechanism of action of tert-butyl 4-(1H-indol-1-ylacetyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The indole moiety in the compound is known to interact with various biological targets, including enzymes and receptors. The piperazine ring enhances the compound’s ability to bind to these targets, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific biological context .
Comparison with Similar Compounds
tert-Butyl 4-(1H-indol-1-ylacetyl)piperazine-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 4-(4-piperidinylmethyl)piperazine-1-carboxylate: This compound has a similar piperazine ring but differs in the substituent attached to the piperazine ring.
tert-Butyl piperazine-1-carboxylate: This compound lacks the indole moiety and is used as a building block in various chemical syntheses.
The uniqueness of this compound lies in its combination of the indole and piperazine moieties, which confer distinct biological activities and synthetic versatility.
Properties
Molecular Formula |
C19H25N3O3 |
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Molecular Weight |
343.4 g/mol |
IUPAC Name |
tert-butyl 4-(2-indol-1-ylacetyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C19H25N3O3/c1-19(2,3)25-18(24)21-12-10-20(11-13-21)17(23)14-22-9-8-15-6-4-5-7-16(15)22/h4-9H,10-14H2,1-3H3 |
InChI Key |
IAPOJARIJYHUPO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)CN2C=CC3=CC=CC=C32 |
Origin of Product |
United States |
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